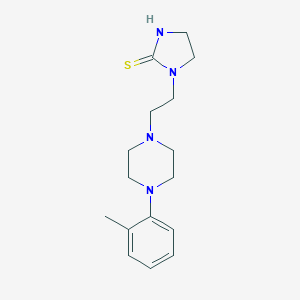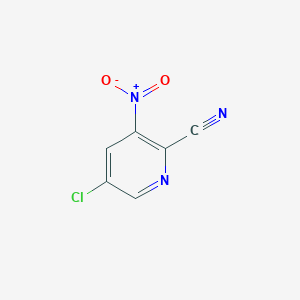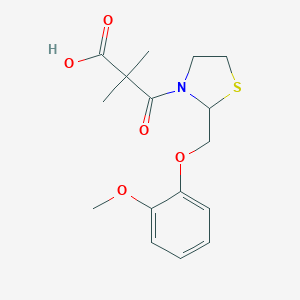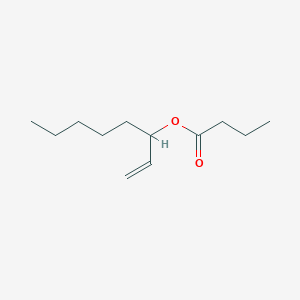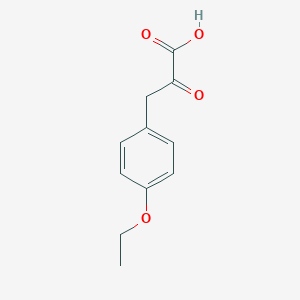
3-(4-Ethoxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-2-oxopropanoic acid, also known as etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a white crystalline powder that is insoluble in water and soluble in organic solvents. Etodolac is a member of the pyranocarboxylic acid family of NSAIDs and is structurally related to other drugs such as ibuprofen and naproxen.
Mécanisme D'action
Etodolac works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in the inflammatory response and contribute to pain and swelling. By inhibiting their production, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can reduce pain and inflammation.
Effets Biochimiques Et Physiologiques
Etodolac has been shown to have a number of biochemical and physiological effects. It can reduce fever, pain, and inflammation, and has been used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been shown to have antiplatelet effects, which can reduce the risk of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
Etodolac has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and has a well-established mechanism of action. However, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have variable effects depending on the experimental conditions, and its activity can be affected by factors such as pH and temperature. Additionally, 3-(4-Ethoxyphenyl)-2-oxopropanoic acid can have off-target effects on other enzymes and pathways, which can complicate interpretation of experimental results.
Orientations Futures
There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-oxopropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of research is the investigation of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid's potential as an anti-cancer agent. Etodolac has been shown to have anti-tumor effects in some studies, and further research could explore its potential as a cancer therapy. Finally, there is interest in developing new formulations of 3-(4-Ethoxyphenyl)-2-oxopropanoic acid that improve its solubility and bioavailability, which could enhance its therapeutic potential.
Méthodes De Synthèse
Etodolac can be synthesized through a multistep process starting from 4-ethoxybenzaldehyde. The first step involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 3-(4-ethoxyphenyl)-2-propen-1-one. This intermediate is then cyclized with acetic anhydride to form 3-(4-ethoxyphenyl)-2-oxopropanoic acid.
Applications De Recherche Scientifique
Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. Etodolac is a selective inhibitor of COX-2, which is the isoform of the enzyme that is primarily responsible for inflammation and pain.
Propriétés
Numéro CAS |
175897-64-0 |
|---|---|
Nom du produit |
3-(4-Ethoxyphenyl)-2-oxopropanoic acid |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
Clé InChI |
WQZWNXOSZXKBNN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



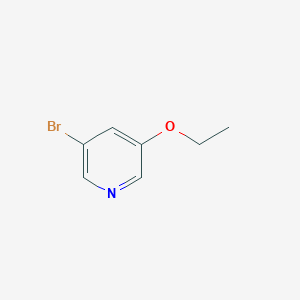
![4-Methyl-2,3-dihydropyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B63771.png)
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
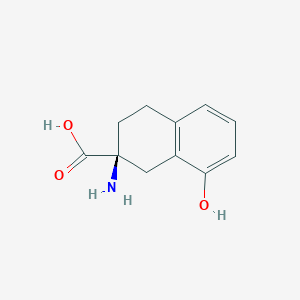
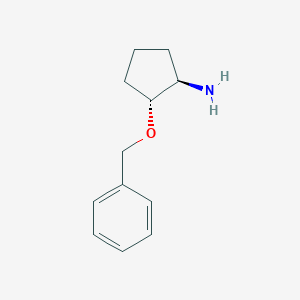
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
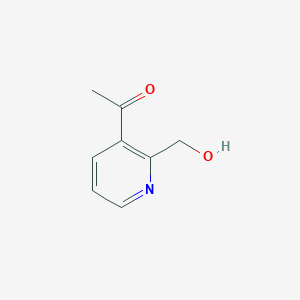
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

